molecular formula C13H10ClN3O2 B14490061 3-Nitrobenzoyl chloride phenyl hydrazone CAS No. 63614-84-6

3-Nitrobenzoyl chloride phenyl hydrazone

Cat. No.: B14490061
CAS No.: 63614-84-6
M. Wt: 275.69 g/mol
InChI Key: MJGJTLYYHKYFIX-SSZFMOIBSA-N
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Description

3-Nitrobenzoyl chloride phenyl hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrobenzoyl chloride phenyl hydrazone typically involves the reaction of 3-nitrobenzoyl chloride with phenyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

3-Nitrobenzoyl chloride+Phenyl hydrazine3-Nitrobenzoyl chloride phenyl hydrazone+HCl\text{3-Nitrobenzoyl chloride} + \text{Phenyl hydrazine} \rightarrow \text{this compound} + \text{HCl} 3-Nitrobenzoyl chloride+Phenyl hydrazine→3-Nitrobenzoyl chloride phenyl hydrazone+HCl

Industrial Production Methods

Industrial production of hydrazones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions or the use of green solvents are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzoyl chloride phenyl hydrazone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazone group.

Major Products

Scientific Research Applications

3-Nitrobenzoyl chloride phenyl hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitrobenzoyl chloride phenyl hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. The compound’s ability to interact with multiple pathways makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl hydrazone: Lacks the nitro group, making it less reactive in redox reactions.

    4-Nitrobenzoyl chloride phenyl hydrazone: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.

    3-Nitrobenzaldehyde phenyl hydrazone: Similar but lacks the acyl chloride group, affecting its chemical properties.

Uniqueness

3-Nitrobenzoyl chloride phenyl hydrazone is unique due to the presence of both the nitro and acyl chloride groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

63614-84-6

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

(1Z)-3-nitro-N-phenylbenzenecarbohydrazonoyl chloride

InChI

InChI=1S/C13H10ClN3O2/c14-13(16-15-11-6-2-1-3-7-11)10-5-4-8-12(9-10)17(18)19/h1-9,15H/b16-13-

InChI Key

MJGJTLYYHKYFIX-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\Cl

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC(=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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